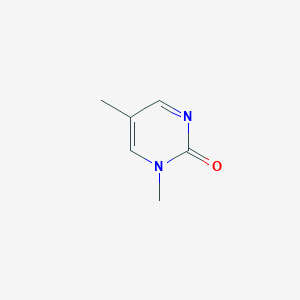

1,5-Dimethylpyrimidin-2(1H)-one

Description

1,5-Dimethylpyrimidin-2(1H)-one (CAS No.: 17758-24-6) is a heterocyclic compound with the molecular formula C₆H₈N₂O and a molecular weight of 124.14 g/mol. It is characterized by a pyrimidinone core substituted with methyl groups at the 1- and 5-positions. This compound is primarily utilized in pharmaceutical research, particularly in the synthesis of bioactive molecules targeting enzymes such as thymidine kinase and dopamine receptors .

Properties

IUPAC Name |

1,5-dimethylpyrimidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-5-3-7-6(9)8(2)4-5/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INTGUMWWADWLDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)N=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80481292 | |

| Record name | AGN-PC-0NI5KA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80481292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17758-24-6 | |

| Record name | AGN-PC-0NI5KA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80481292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dimethylpyrimidin-2(1H)-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of ethyl acetoacetate with formamide in the presence of a base can yield this compound. The reaction typically requires heating and may be carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, precise temperature control, and the use of catalysts to enhance reaction rates. The scalability of the synthesis process is crucial for industrial applications, and methods that allow for efficient large-scale production are preferred.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethylpyrimidin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the keto group to an alcohol or other reduced forms.

Substitution: The methyl groups and the hydrogen atoms on the pyrimidine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

Substitution: Halogenation reagents, alkylating agents, and other electrophiles or nucleophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of this compound.

Scientific Research Applications

1,5-Dimethylpyrimidin-2(1H)-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: Derivatives of this compound have potential therapeutic applications, including antiviral and anticancer activities.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1,5-dimethylpyrimidin-2(1H)-one depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting enzymes or interacting with nucleic acids. The molecular targets and pathways involved can vary, but common targets include enzymes involved in DNA replication and repair, as well as proteins involved in cell signaling pathways.

Comparison with Similar Compounds

Key Properties :

- Solubility : Soluble in DMSO (10 mM stock solution recommended) .

- Storage : Stable at room temperature (RT) when sealed and protected from moisture. For long-term storage, solutions are stable for 6 months at -80°C or 1 month at -20°C .

- Synthesis : Prepared via Suzuki-Miyaura coupling reactions or methylation of pyrimidine precursors, with yields ranging from 19% to 56% depending on substituents and reaction conditions .

Structural and Functional Comparison with Analogues

Structural Similarity and Substituent Effects

1,5-Dimethylpyrimidin-2(1H)-one belongs to the dihydropyrimidin-2(1H)-one (DHPM) class, a scaffold widely exploited in drug discovery. Below is a comparison with structurally related compounds:

| Compound Name | CAS No. | Similarity Score | Key Structural Differences |

|---|---|---|---|

| 1,5-Dimethyltetrahydropyrimidin-2(1H)-one | 1243250-03-4 | 0.93 | Saturated pyrimidine ring (tetrahydro form) |

| 1-Ethylpyrimidin-2(1H)-one | 66639-75-6 | 0.96 | Ethyl group at position 1 instead of methyl |

| 6-[3-hydroxy-2-(hydroxymethyl)prop-1-en-1-yl]-4-methoxy-1,5-dimethylpyrimidin-2(1H)-one (I43) | - | - | Additional methoxy and hydroxypropyl substituents |

Key Observations :

Insights :

Comparative Analysis :

- Methylation Impact: The 1,5-dimethyl substitution in pyrimidinones enhances metabolic stability compared to non-methylated DHPMs, which are prone to oxidation .

- Functional Group Effects : Derivatives like I43 exhibit higher target specificity due to additional hydrogen-bonding substituents (e.g., hydroxypropyl groups) .

Biological Activity

Overview

1,5-Dimethylpyrimidin-2(1H)-one is a heterocyclic organic compound belonging to the pyrimidine family, characterized by a pyrimidine ring with two methyl groups at the 1 and 5 positions and a keto group at the 2 position. This compound has garnered attention due to its diverse biological activities, including potential applications in medicinal chemistry and agriculture.

- Chemical Formula : CHNO

- Molecular Weight : 136.15 g/mol

- CAS Number : 17758-24-6

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, compounds derived from this structure demonstrated enhanced activity against Staphylococcus aureus and Escherichia coli at concentrations as low as 200 µg/mL, with complete inhibition observed at higher concentrations (800 µg/mL) .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies revealed that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). Notably, some derivatives showed IC values lower than standard chemotherapeutic agents, indicating their potential as effective anticancer agents .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes such as DNA replication and repair.

- Nucleic Acid Interaction : It has been suggested that this compound can interact with nucleic acids, potentially disrupting their function in cancerous cells.

Study on Anticancer Activity

A recent study evaluated the effects of various pyrimidine derivatives on cancer cell lines. It was found that compounds similar to this compound displayed significant cytotoxicity against MCF-7 and A549 cell lines. The study reported IC values ranging from 0.01 µM to 0.12 µM for these compounds, indicating their potency compared to conventional treatments .

Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, derivatives of the compound were tested against clinical isolates of E. coli and S. aureus. Results showed a dose-dependent increase in antimicrobial activity, with minimal inhibitory concentrations (MICs) demonstrating effectiveness at concentrations as low as 200 µg/mL .

Comparative Analysis with Similar Compounds

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Two methyl groups; keto group | Antimicrobial; anticancer |

| 2,4-Dimethylpyrimidine | Lacks keto group | Limited biological activity |

| 1,3-Dimethyluracil | Different substitution pattern | Moderate anticancer activity |

| 5-Methylcytosine | Naturally occurring | Involved in epigenetic regulation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.